N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-8-4-5-9-15(14)20(23)21-12-18(22(2)3)17-13-24-19-11-7-6-10-16(17)19/h4-11,13,18H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCNBGXNTDSPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzothiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Specific details about how these factors influence the action of this compound are currently unknown.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methylbenzamide, a compound with the CAS number 2034299-91-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.5 g/mol. The compound features a benzothiophene moiety, a dimethylaminoethyl group, and a methylbenzamide structure, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3S |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034299-91-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the benzothiophene core through cyclization reactions and subsequent alkylation with dimethylaminoethyl halides. The synthetic route emphasizes the importance of controlling reaction conditions to yield high-purity products.
Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. It is believed to modulate enzyme activity and influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Key Biological Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in tumor growth.
- Cell Proliferation Modulation: It has been shown to affect pathways that regulate cell division.
- Apoptosis Induction: Potentially promotes programmed cell death in cancerous cells.
Case Studies and Research Findings
- Anticancer Activity:
-
Anti-inflammatory Properties:
- Another investigation highlighted its anti-inflammatory effects by reducing pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases.
- Molecular Targeting:
Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | A549 | 15 | Inhibition of tubulin polymerization |
| Cytotoxicity | HeLa | 12 | Induction of apoptosis |
| Anti-inflammatory | RAW 264.7 | 20 | Reduction of pro-inflammatory cytokines |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s benzothiophene ring, dimethylaminoethyl chain, and 2-methylbenzamide group distinguish it from related molecules. Below is a comparative analysis of key analogs:
*Inferred based on structural similarities to compounds with documented activities.
Key Differences and Implications
Benzothiophene vs. However, W1’s dinitrophenyl group confers stronger electron-withdrawing effects, enhancing reactivity in antimicrobial contexts .
Dimethylaminoethyl vs. Dimethylaminopropyl (SzR-105): The ethyl chain in the target compound may reduce steric hindrance compared to SzR-105’s propyl chain, possibly increasing binding affinity to amine-sensitive targets (e.g., neurotransmitter receptors). SzR-105’s hydroxyquinoline moiety, however, enables distinct interactions with enzymes like kynurenine monooxygenase .
2-Methylbenzamide vs. The latter’s dibenzylamino group further enhances solubility in polar solvents .
Research Findings and Pharmacological Insights
Antimicrobial and Anticancer Activity :
Benzimidazole analogs like W1 exhibit potent activity against Staphylococcus aureus (MIC: 2 µg/mL) and breast cancer cells (IC₅₀: 8.5 µM) . The target compound’s benzothiophene may similarly disrupt DNA synthesis or enzyme function but with altered selectivity due to sulfur’s electronegativity.- Neurological Modulation: SzR-105 and related dimethylamino-containing carboxamides modulate the kynurenine pathway, which is implicated in neurodegenerative diseases.
Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s benzamide derivatives, involving amide coupling (e.g., EDC/NHS). However, the benzothiophene ring may require specialized heterocyclic synthesis steps, impacting scalability compared to simpler analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
